Hydrogen-Bond Donor Count Reduction: Tertiary Amide vs. Primary and Secondary Amide Comparators
N,N-Dimethylazetidine-2-carboxamide hydrochloride possesses zero hydrogen-bond donor (HBD) atoms on the carboxamide functional group, compared to 1 HBD for the N-methyl (secondary amide) analog and 2 HBDs for the unsubstituted (primary amide) azetidine-2-carboxamide [1]. This systematic reduction in HBD count is a direct consequence of progressive N-alkylation and represents a fundamental physicochemical differentiation that determines suitability for applications where amide NH protons are incompatible—such as in lipophilic ligand design, blood-brain barrier penetration optimization, or synthetic routes requiring non-nucleophilic amide intermediates [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (computed) |
|---|---|
| Target Compound Data | HBD = 0 (tertiary N,N-dimethylamide; CAS 787563-98-8) |
| Comparator Or Baseline | HBD = 2 (primary amide: azetidine-2-carboxamide, CAS 130973-78-3); HBD = 1 (secondary amide: N-methylazetidine-2-carboxamide, CAS 270258-75-8) |
| Quantified Difference | ΔHBD = -2 vs. primary amide; ΔHBD = -1 vs. secondary amide |
| Conditions | Computed descriptor from 2D structure; PubChem release 2025.04.14 [1] |
Why This Matters
Hydrogen-bond donor count is a critical determinant of membrane permeability, oral bioavailability, and target engagement in drug discovery; selecting the N,N-dimethyl variant over the primary amide eliminates two HBD interactions, which can be decisive for CNS drug design.
- [1] PubChem. Computed physicochemical properties: N,N-dimethylazetidine-2-carboxamide hydrochloride (CID 69563483, HBD=0); azetidine-2-carboxamide (CID 15269536, HBD=2); N-methylazetidine-2-carboxamide (CID 11199688, HBD=1). National Center for Biotechnology Information, 2025. View Source
